

# Tofersen for SOD1-ALS: A Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

**Tofersen**, an antisense oligonucleotide, has emerged as a targeted therapy for amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide dismutase 1 (SOD1) gene (SOD1-ALS). This guide provides a meta-analysis of key clinical trial data, offering an objective comparison of **Tofersen**'s performance and detailed experimental methodologies to inform ongoing research and drug development in neurodegenerative diseases.

# Efficacy and Safety Profile of Tofersen: A Quantitative Overview

The clinical development of **Tofersen** has been centered around the Phase 3 VALOR trial and its open-label extension (OLE), which have provided crucial data on the drug's efficacy and safety. A systematic review and meta-analysis of twelve studies, including two randomized controlled trials, has further synthesized this evidence.[1][2]

## **Biomarker and Clinical Endpoint Analysis**

**Tofersen**'s primary mechanism involves reducing the production of the toxic SOD1 protein.[3] [4][5] Clinical trials have consistently demonstrated a robust pharmacodynamic effect, with significant reductions in cerebrospinal fluid (CSF) SOD1 protein levels and plasma neurofilament light chain (NfL), a key biomarker of neuronal injury.[6][7][8][9]



While the VALOR trial did not meet its primary endpoint of a statistically significant change in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) at 28 weeks in the primary analysis population, subsequent analyses of the integrated VALOR and OLE data have shown clinically meaningful benefits, particularly with earlier initiation of treatment.[6][8] [10]

Table 1: Key Efficacy Outcomes from **Tofersen** Clinical Trials

Outcome Measure	VALOR Trial (28 Weeks)	VALOR & OLE Integrated Analysis (12 Months - Early vs. Delayed Start)	Meta-Analysis of RCTs
ALSFRS-R Decline	Primary endpoint not met (difference of 1.2; p=0.97)	Slowed decline in early-start group (difference of 3.5 points)[10]	Significantly lower rate of decline in Tofersen group (SMD = 0.44)[1]
CSF SOD1 Protein	Robust reduction[11]	33% reduction in early-start group vs. 21% in delayed-start group[7][10]	Significant reduction[1][2]
Plasma Neurofilament Light Chain (NfL)	Robust reduction[6] [11]	51% reduction in early-start group vs. 41% in delayed-start group[10]	Significant reduction, strongly correlated with ALS progression[1][2]
Respiratory Function (Slow Vital Capacity)	Trends favoring Tofersen	Slowed decline in early-start group[10]	Significant reduction in decline (P = 0.005)
Muscle Strength	Trends favoring Tofersen	Slowed decline in early-start group[10]	Not specified in meta- analysis
Survival (Time to Death or Permanent Ventilation)	Not specified	Lower risk suggested with earlier initiation[10]	Not specified in meta- analysis



Table 2: Safety and Tolerability of Tofersen

Adverse Event Profile	VALOR Trial	VALOR & OLE Integrated Analysis
Most Common AEs	Procedural pain, headache, pain in extremity, fall, back pain[10]	Headache, procedural pain, fall, back pain, pain in extremity[10]
Severity of AEs	Mostly mild to moderate[6]	Mostly mild to moderate[10]
Serious AEs	18.1% in Tofersen group vs. 13.9% in placebo group	36.5% in participants who received Tofersen[7][10]
Serious Neurologic Events	4.8% of patients receiving Tofersen, including myelitis (2.0%)	6.7% of participants receiving Tofersen, including myelitis, radiculitis, aseptic meningitis, and papilledema[10]
Discontinuation due to AEs	5.6% in Tofersen group	17.3%[7][10]

## **Experimental Protocols**

A clear understanding of the experimental design is critical for interpreting the clinical trial data.

## **VALOR Trial (Phase 3)**

The VALOR study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **Tofersen** in adults with SOD1-ALS.[6][11]

- Participants: 108 participants with SOD1-ALS were randomized 2:1 to receive either **Tofersen** (n=72) or a placebo (n=36).[6][11] A prespecified "faster-progressing" subgroup was defined for the primary analysis.
- Intervention: **Tofersen** (100 mg) or placebo was administered via intrathecal injection.[6][11] The dosing regimen consisted of three loading doses approximately two weeks apart, followed by five doses every four weeks.[6]



- Primary Endpoint: The primary efficacy endpoint was the change from baseline to week 28 in the ALSFRS-R total score.[6][11]
- Secondary Endpoints: Key secondary endpoints included changes in total SOD1 protein concentration in CSF, plasma NfL levels, respiratory function, and muscle strength.[6][11]
- Open-Label Extension (OLE): Upon completion of the 28-week double-blind period, participants had the option to enroll in an OLE study where all participants received Tofersen.[6][7] This allowed for the comparison of earlier versus delayed initiation of the treatment.

### **ATLAS Trial (Phase 3)**

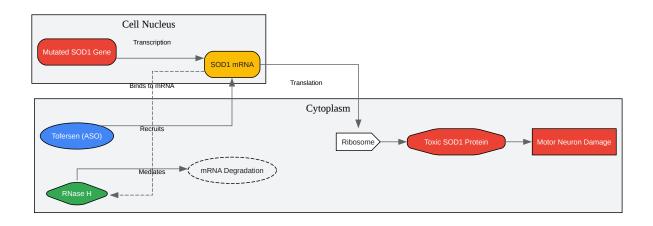
The ATLAS trial is a randomized, placebo-controlled study designed to evaluate the efficacy of **Tofersen** in presymptomatic carriers of SOD1 gene mutations who show biomarker evidence of disease activity.[12][13][14]

- Participants: Approximately 150 presymptomatic individuals with SOD1 mutations associated with rapid disease progression.[15]
- Intervention: The trial will assess whether initiating Tofersen before the onset of clinical symptoms can delay their emergence and slow disease progression once symptoms appear.
   [12][13][14][15]
- Primary Endpoint: The primary endpoint is the proportion of participants who develop clinically manifest ALS.

## Visualizing the Science: Pathways and Processes Tofersen's Mechanism of Action

**Tofersen** is an antisense oligonucleotide designed to specifically target and degrade the messenger RNA (mRNA) of the SOD1 gene.[3][4][8] This leads to a reduction in the synthesis of the SOD1 protein, including its toxic misfolded form, which is a primary driver of motor neuron degeneration in SOD1-ALS.[3][5]





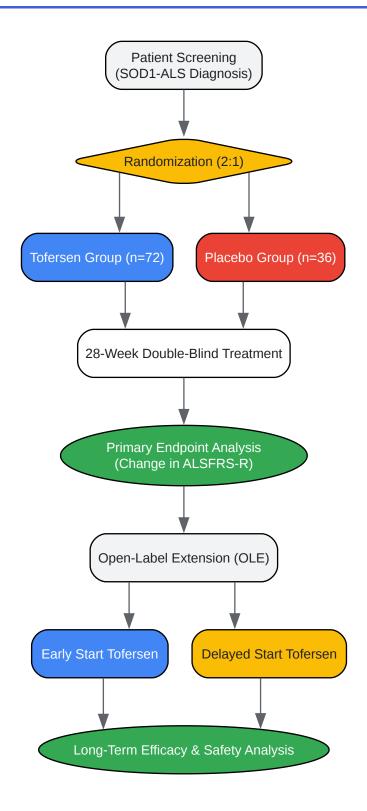
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Caption: **Tofersen** binds to SOD1 mRNA, leading to its degradation and reduced toxic protein synthesis.

### **VALOR Clinical Trial Workflow**

The workflow of the VALOR trial and its open-label extension was designed to assess both the short-term efficacy and the long-term impact of early versus delayed treatment initiation.





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- To cite this document: BenchChem. [Tofersen for SOD1-ALS: A Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#a-meta-analysis-of-tofersen-clinical-trial-data-for-sod1-als]

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